![molecular formula C16H15FN2O2 B12554384 3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine CAS No. 185742-37-4](/img/structure/B12554384.png)
3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine is a complex organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzoic acid with morpholine under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including cyclization and condensation, to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as mitogen-activated protein kinases, by binding to their active sites. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- 3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. Its specific arrangement of functional groups allows for selective interactions with molecular targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
185742-37-4 |
|---|---|
Fórmula molecular |
C16H15FN2O2 |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
3-fluoro-4-morpholin-4-yl-10H-chromeno[3,2-b]pyridine |
InChI |
InChI=1S/C16H15FN2O2/c17-12-10-18-13-9-11-3-1-2-4-14(11)21-16(13)15(12)19-5-7-20-8-6-19/h1-4,10H,5-9H2 |
Clave InChI |
DBYLKBOTPMQVCL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C3C(=NC=C2F)CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


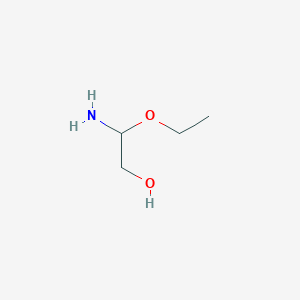
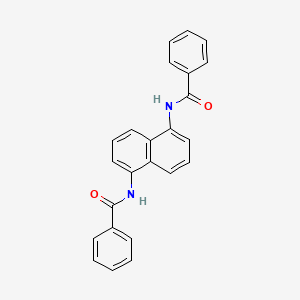
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)

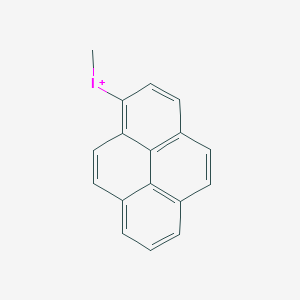
![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)
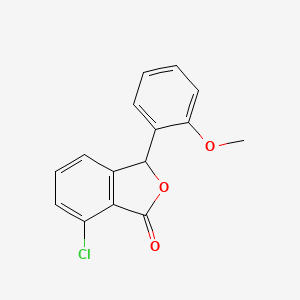
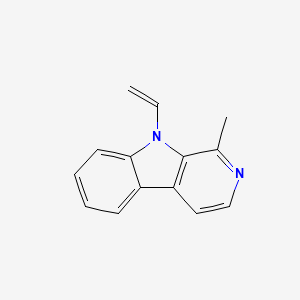
![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)
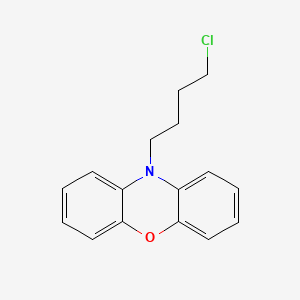

![1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B12554353.png)
![Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-](/img/structure/B12554375.png)
![Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-](/img/structure/B12554379.png)
